Fibroblast Growth Factor Basic (1-24), commonly referred to as FGF basic (1-24), is a peptide derived from the full-length Fibroblast Growth Factor Basic, which plays a critical role in various biological processes, including cell proliferation, differentiation, and survival. This specific fragment corresponds to the first 24 amino acids of the full protein sequence and is significant for its biological activity and therapeutic potential.
FGF basic (1-24) can be obtained from both human and bovine sources. It is typically isolated from bovine pituitary glands or produced recombinantly in laboratory settings using techniques such as bacterial expression systems. The peptide is used extensively in research and clinical applications due to its mitogenic properties and involvement in angiogenesis and wound healing.
FGF basic (1-24) belongs to the Fibroblast Growth Factor superfamily, which consists of heparin-binding growth factors that share structural similarities and biological functions. This family includes several members, with FGF basic being classified as a mitogen due to its ability to stimulate cell division.
The synthesis of FGF basic (1-24) can be achieved through several methods:
FGF basic (1-24) consists of 24 amino acids, forming a compact structure that is crucial for its interaction with receptors. The sequence exhibits a high degree of conservation among species, contributing to its functional similarities across different organisms.
The molecular weight of FGF basic (1-24) is approximately 2.6 kDa. Its structure includes several key functional domains that facilitate binding to heparan sulfate proteoglycans and FGF receptors on cell surfaces.
FGF basic (1-24) primarily engages in receptor-mediated signaling pathways upon binding to its specific receptors. The binding initiates a cascade of intracellular events leading to:
The effective concentration for biological activity (EC50) ranges from 0.03 to 3.0 ng/mL, indicating its potency in stimulating cellular responses.
FGF basic (1-24) exerts its effects through interaction with specific fibroblast growth factor receptors on target cells. This interaction triggers autophosphorylation of the receptors, activating downstream signaling pathways that promote:
Studies have shown that FGF basic can modulate angiogenesis by promoting endothelial cell migration and proliferation, essential for new blood vessel formation.
Relevant analyses indicate that it maintains stability under proper storage conditions at -20°C.
FGF basic (1-24) has numerous scientific applications:
FGF basic (1-24) constitutes the N-terminal 24-amino acid fragment of full-length fibroblast growth factor 2 (FGF2), exhibiting conserved structural features across human and bovine species. The primary sequence of this fragment contains two critical functional domains: residues 24–68 and 106–115, which mediate receptor binding and biological activity [8]. In both isoforms, a core 12-amino acid motif (positions 112–123) forms a β-strand structure essential for FGFR interaction [8] . The human and bovine sequences share 100% identity within this fragment (Pro-Asn-Leu-Pro-Arg-Arg-Leu-Val-Ser-Arg-Leu-Glu), underscoring evolutionary conservation of function [4] .
Experimental studies using synthetic peptides demonstrate that FGF basic (1-24) retains partial agonist/antagonist activity. At concentrations of 50–100 µM, it inhibits ~70% of FGF1-induced mitogenesis in 3T3 fibroblasts by competitively blocking receptor binding, while simultaneously exhibiting weak mitogenic activity (15–20% of full-length FGF2) [8]. This bifunctionality arises from preserved receptor-interaction domains within the N-terminal sequence, though lacking the complete tertiary structure required for full activation.
Table 1: Bioactive Domains in FGF Basic (1-24)
Domain Position | Structural Feature | Functional Role | Conservation |
---|---|---|---|
12–18 | β-hairpin precursor | Receptor docking | Human/Bovine 100% |
20–24 | Amphipathic helix initiation | Heparin affinity modulation | Human/Bovine 100% |
22–24 (RR motif) | Basic residue cluster | Electrostatic HS interaction | Human/Bovine 100% |
The N-terminal domain of FGF2 contains a high-affinity heparan sulfate (HS)-binding motif centered on Arg22-Arg23 (RR motif), which is fully retained in the (1–24) fragment [8] [4]. This motif exhibits dissociation constants (Kd) of 10–100 nM for heparin/HS, enabling electrostatic interactions with sulfated glucosamine residues [1] [8]. HS binding induces conformational stabilization of FGF basic (1–24), reducing proteolytic degradation and facilitating ternary complex formation with FGFR [1].
Biosynthetic studies reveal that HS modifications occur sequentially via Golgi enzyme complexes (GAGOSOMES): N-sulfation by NDST precedes C5-epimerization, followed by 2-O-sulfation. This ordered process generates specific sulfation patterns (GlcNS6S-IdoA2S) optimal for FGF basic (1–24) binding [1]. Functional assays demonstrate:
Table 2: Heparan Sulfate Interaction Parameters
Parameter | Value | Method |
---|---|---|
Heparin Kd | 28 ± 5 nM | Isothermal titration calorimetry |
Minimum sulfation requirement | N-, 2-O-, 6-O-sulfation | SAX-HPLC of modified HS chains |
Ternary complex stability | t½ > 120 min (vs. 15 min without HS) | Gel mobility shift assay |
Full-length FGF2 exhibits molecular heterogeneity due to alternative translation initiation from one AUG (Met-155) and four CUG codons (Met-196, -201, -210, -288). The FGF basic (1–24) fragment is present in all isoforms but demonstrates isoform-specific functional dynamics [3] [10]:
The 18 kDa isoform is generated from the AUG start site (Met-155 in human FGF2), positioning the (1–24) sequence as the mature N-terminus after secretion. In contrast, HMW isoforms retain N-terminal extensions that sterically mask the receptor-binding domain, restricting their signaling capacity [10]. Notably, antibodies targeting FGF basic (1–24) (e.g., Sigma F3393) detect all isoforms in immunohistochemistry but neutralize mitogenic activity only in the 18 kDa form, confirming functional divergence [7].
Table 3: FGF2 Isoforms Containing (1–24) Domain
Isoform | Start Site | MW (kDa) | Localization | (1–24) Accessibility | Primary Function |
---|---|---|---|---|---|
18 kDa | AUG (Met-155) | 18 | Cytoplasmic/Secreted | High | Paracrine signaling |
22 kDa | CUG (Met-196) | 22 | Nuclear | Low (N-extended) | mRNA export regulation |
22.5 kDa | CUG (Met-201) | 22.5 | Nuclear | Low (N-extended) | rRNA synthesis |
24 kDa | CUG (Met-210) | 24 | Nuclear | Low (N-extended) | Chromatin binding |
34 kDa | CUG (Met-288) | 34 | Nuclear | Low (N-extended) | Ribosomal stress response |
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9